N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea, also known as CMU, is a small molecule that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CMU belongs to the family of urea derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and receptors in the body. For example, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been shown to have antiviral and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been extensively studied, and its biological activity is well documented. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea in lab experiments is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea. One area of research is the development of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea derivatives with improved biological activity and reduced toxicity. Additionally, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea could be further studied for its potential use in the treatment of neurodegenerative disorders, cancer, and other diseases. Finally, the use of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea as a diagnostic tool for cancer and other diseases could be explored further.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-methoxyphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-14(17)4-3-5-15(11)19-16(20)18-10-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBSYZKKCZMLLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(4-methoxybenzyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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